![molecular formula C16H16Cl3N5O B14655816 N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride CAS No. 40398-77-4](/img/structure/B14655816.png)
N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a hydrazinylidene group, a dichlorophenyl group, and a pyridin-1-ium-1-ylacetamide moiety. The chloride ion is present as a counterion to balance the charge of the pyridinium group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hydrazinylidene intermediate, followed by its reaction with the appropriate aldehyde or ketone to form the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides or other oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study the effects of hydrazinylidene derivatives on biological systems, including their potential as enzyme inhibitors or signaling molecules.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mécanisme D'action
The mechanism of action of N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. The molecular targets and pathways involved in its mechanism of action are currently under investigation in various research studies.
Comparaison Avec Des Composés Similaires
N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride can be compared with other similar compounds, such as:
Hydrazinylidene derivatives: These compounds share the hydrazinylidene functional group and may have similar chemical and biological properties.
Dichlorophenyl compounds: Compounds containing the dichlorophenyl group may exhibit similar reactivity and applications.
Pyridinium compounds: The presence of the pyridinium group in these compounds may confer similar chemical and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may result in distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
40398-77-4 |
|---|---|
Formule moléculaire |
C16H16Cl3N5O |
Poids moléculaire |
400.7 g/mol |
Nom IUPAC |
N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride |
InChI |
InChI=1S/C16H15Cl2N5O.ClH/c1-12(10-19-21-13-5-6-14(17)15(18)9-13)20-22-16(24)11-23-7-3-2-4-8-23;/h2-10H,11H2,1H3,(H-,19,20,21,22,24);1H |
Clé InChI |
RNGWVHWDNMNHLG-UHFFFAOYSA-N |
SMILES isomérique |
C/C(=N/NC(=O)C[N+]1=CC=CC=C1)/C=N\NC2=CC(=C(C=C2)Cl)Cl.[Cl-] |
SMILES canonique |
CC(=NNC(=O)C[N+]1=CC=CC=C1)C=NNC2=CC(=C(C=C2)Cl)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



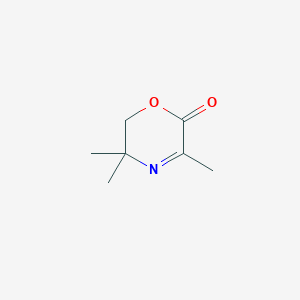

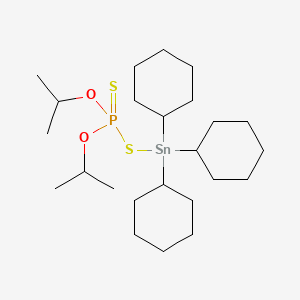
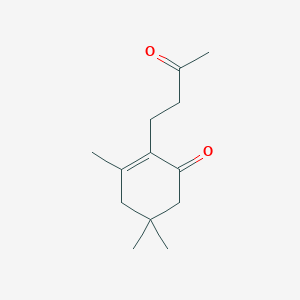
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid](/img/structure/B14655748.png)
![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium](/img/structure/B14655750.png)
![9-Chlorobenzo[h]isoquinoline](/img/structure/B14655752.png)



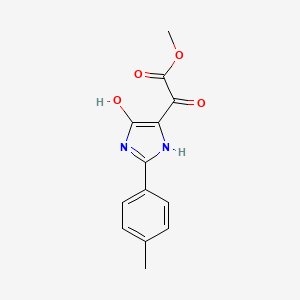
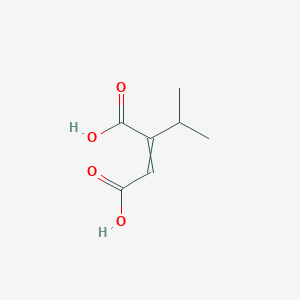
![4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14655802.png)
